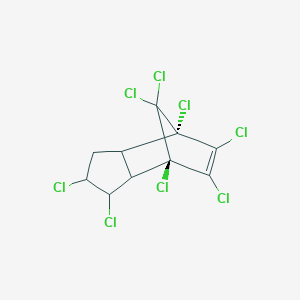![molecular formula C11H12N2O B165969 N-[[4-(cyanomethyl)phenyl]methyl]acetamide CAS No. 135420-01-8](/img/structure/B165969.png)
N-[[4-(cyanomethyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(cyanomethyl)phenyl]methyl]acetamide is an organic compound with the molecular formula C11H12N2O It is a derivative of cyanoacetamide and features a benzyl group substituted with a cyanomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyanomethyl)phenyl]methyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-(cyanomethyl)benzylamine with acetic anhydride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the direct treatment of 4-(cyanomethyl)benzylamine with acetic acid in the presence of a dehydrating agent such as phosphorus pentoxide. This reaction also requires heating and subsequent purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated purification systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[4-(cyanomethyl)phenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[[4-(cyanomethyl)phenyl]methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-[[4-(cyanomethyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[[4-(cyanomethyl)phenyl]methyl]acetamide can be compared with other cyanoacetamide derivatives, such as:
- N-(2-Cyanoethyl)acetamide
- N-(4-Cyanophenyl)acetamide
- N-(4-Cyanobenzyl)acetamide
These compounds share similar structural features but differ in the position and nature of the substituents on the benzyl or acetamide groups. The unique properties of this compound, such as its specific reactivity and potential biological activities, distinguish it from these related compounds.
Propriétés
Numéro CAS |
135420-01-8 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N-[[4-(cyanomethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-8-11-4-2-10(3-5-11)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) |
Clé InChI |
ZEZWTZSHKNQHIM-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=C(C=C1)CC#N |
SMILES canonique |
CC(=O)NCC1=CC=C(C=C1)CC#N |
Synonymes |
Acetamide, N-[[4-(cyanomethyl)phenyl]methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


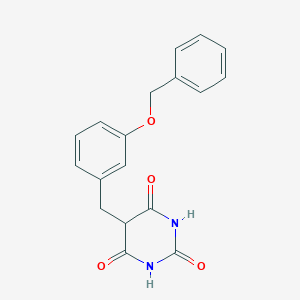




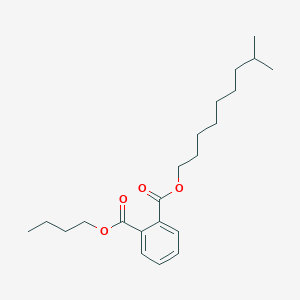
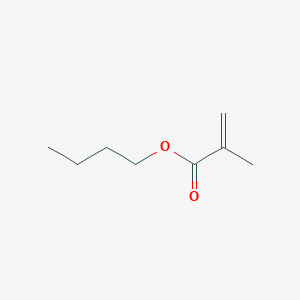

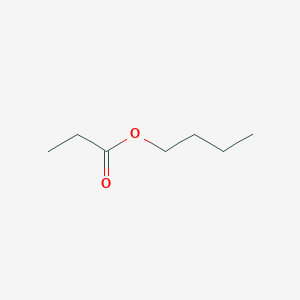



![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
